1-(2-Chloroethoxy)-2-methoxybenzene

Catalog No.
S1909722
CAS No.
53815-60-4
M.F
C9H11ClO2
M. Wt
186.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloroethoxy)-2-methoxybenzene

CAS Number

53815-60-4

Product Name

1-(2-Chloroethoxy)-2-methoxybenzene

IUPAC Name

1-(2-chloroethoxy)-2-methoxybenzene

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

InChI

InChI=1S/C9H11ClO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3

InChI Key

CJHKWIFDLHQWCU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCCl

Canonical SMILES

COC1=CC=CC=C1OCCCl

Organic Chemistry

Summary of the Application: “1-(2-Chloroethoxy)-2-methoxybenzene” is a key intermediate in the synthesis of “3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde”, a compound that has been synthesized and characterized in the field of organic chemistry .

Methods of Application or Experimental Procedures: The synthesis of “3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” involves the Vilsmeier-Haack reaction . This reaction is a useful tool for the formylation of aromatic and heterocyclic compounds .

Results or Outcomes: The structure of “3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” was thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .

Battery Technology

Summary of the Application: “1-(2-Chloroethoxy)-2-methoxybenzene” has been used in the development of improved ether-based battery electrolytes .

Methods of Application or Experimental Procedures: The compound was used as a base solvent in a localized high-concentration electrolyte (LHCE) system . The electrolyte system contained lithium bis(fluorosulfonyl)imide (LiFSI), 1,2-bis(2-chloroethoxy)ethane (Cl-DEE), and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) .

Results or Outcomes: The additional chlorine groups improve the oxidation stability and turn the highly flammable parent molecule DEE into a flame retardant, increasing the flashpoint from 35°C to 126°C . The team found that the formulated chloroether electrolyte allows for stable battery operation at an ultrahigh voltage of up to 4.7 V .

Polymer Science

Summary of the Application: “1-(2-Chloroethoxy)-2-methoxybenzene” has been used in the synthesis of temperature-responsive block copolymers .

Methods of Application or Experimental Procedures: The compound was used in the synthesis of poly(2-(dimethylamino)ethyl methacrylate)-b-poly(N-isopropylacrylamide) [PDMAEMA-b-PNIPAM], which have been prepared by a combination of the redox polymerization and the reversible addition-fragmentation chain transfer (RAFT) polymerization .

Results or Outcomes: The synthesized temperature-responsive block copolymer was characterized using multi-instruments and methods such as nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, thermogravimetric analysis, elemental analysis, differential scanning calorimetry, scanning electron microscope and UV–Vis .

1-(2-Chloroethoxy)-2-methoxybenzene is characterized by its unique structure, which includes a chloroethyl ether and a methoxy group attached to a benzene ring. The presence of the chlorine atom introduces potential for further chemical reactivity, particularly in nucleophilic substitution reactions. This compound is typically synthesized as an intermediate in organic synthesis and may exhibit specific physical properties such as solubility in organic solvents.

, including:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives. For example, reactions with amines can yield amine derivatives .
  • Condensation Reactions: It can react with compounds like potassium phthalimide to form more complex structures .
  • Reduction Reactions: The methoxy group can participate in reduction processes under appropriate conditions.

1-(2-Chloroethoxy)-2-methoxybenzene can be synthesized through several methods:

  • Reaction of 2-Methoxyphenol with 1,2-Dichloroethane: This method involves treating 2-methoxyphenol with 1,2-dichloroethane in the presence of sodium hydroxide under reflux conditions. This reaction typically yields high purity and good yields .
  • Alternative Synthetic Routes: Other synthetic pathways may include variations in solvents or catalysts that could influence yield and reaction conditions.

The primary applications of 1-(2-chloroethoxy)-2-methoxybenzene include:

  • Intermediate in Organic Synthesis: It serves as a building block for more complex organic compounds.
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to their structural similarities to biologically active compounds.
  • Chemical Research: Used in studies aimed at understanding reaction mechanisms involving ether and aromatic compounds.

Several compounds share structural similarities with 1-(2-chloroethoxy)-2-methoxybenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(4-Methoxyphenyl)ethyl chlorideContains a methoxy group on the para positionDifferent substitution pattern affecting reactivity
1-(Chloroethyl)-4-methoxybenezeneSimilar chloroethyl substitutionMay exhibit different biological activities
1-(3-Chloropropyl)-2-methoxybenzenePropyl chain instead of ethylAltered steric hindrance impacting reactivity

These comparisons highlight the unique aspects of 1-(2-chloroethoxy)-2-methoxybenzene, particularly its specific substitution pattern which may influence both its chemical reactivity and potential applications in synthesis.

The synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene primarily involves nucleophilic substitution reactions, with the Williamson ether synthesis serving as the fundamental mechanistic pathway [1] [2]. This process proceeds through a bimolecular nucleophilic substitution mechanism, where 2-methoxyphenol (guaiacol) acts as the nucleophile after deprotonation to form the corresponding phenoxide ion [3] [4].

The mechanism follows a classical second-order nucleophilic substitution pathway. The phenoxide ion, generated through treatment with sodium hydroxide, attacks the electrophilic carbon center of 1,2-dichloroethane. The reaction proceeds via backside attack, characteristic of the second-order nucleophilic substitution mechanism, resulting in inversion of configuration at the electrophilic center [5] [6]. The chloride ion serves as the leaving group, with its electronegativity and polarizability contributing to its effectiveness in this role [1] [7].

The reaction kinetics demonstrate first-order dependence on both the phenoxide nucleophile and the alkyl halide substrate [8]. Temperature significantly influences the reaction rate, following the Arrhenius equation where rate constants increase exponentially with temperature [9] [10]. However, elevated temperatures must be carefully controlled to prevent competing elimination reactions that would reduce the overall yield of the desired ether product [11] [12].

Experimental studies have demonstrated that primary alkyl halides, such as 1,2-dichloroethane, exhibit optimal reactivity in nucleophilic substitution reactions compared to secondary or tertiary substrates [1] [7]. This preference arises from reduced steric hindrance around the electrophilic carbon center, facilitating the approach of the nucleophile and subsequent bond formation.

Phase Transfer Catalysis in Ether Formation

Phase transfer catalysis represents a significant advancement in the synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene, enabling reactions to proceed under milder conditions while improving overall efficiency [13] [14]. The implementation of phase transfer catalysts, particularly tetrabutylammonium bromide, facilitates the transfer of the phenoxide nucleophile from the aqueous phase into the organic phase where reaction with 1,2-dichloroethane occurs [4] [15].

The catalytic mechanism involves the formation of ion pairs between the quaternary ammonium catalyst and the phenoxide anion [14] [16]. These ion pairs possess enhanced solubility in organic solvents, effectively transporting the nucleophile across the phase boundary. The catalyst structure influences its effectiveness, with optimal alkyl chain lengths ranging from four to eight carbon atoms providing the best balance between phase partitioning and catalytic activity [14].

Tetrabutylammonium bromide has demonstrated particular efficacy in this transformation, operating through a simple transfer mechanism [17] [18]. The catalyst forms an ion pair with the phenoxide nucleophile in the aqueous phase, transfers this complex to the organic phase containing 1,2-dichloroethane, facilitates the nucleophilic substitution reaction, and subsequently returns the chloride leaving group to the aqueous phase [14] [15].

The advantages of phase transfer catalysis include reduced reaction temperatures, elimination of anhydrous solvent requirements, and improved reaction rates [13] [19]. Studies have shown that phase transfer catalyzed reactions can achieve comparable yields to traditional methods while operating at temperatures 50-100 degrees Celsius lower than conventional protocols [18]. Additionally, the biphasic nature of the system simplifies product isolation and catalyst recovery.

Solvent Systems and Reaction Kinetics

Solvent selection plays a crucial role in optimizing the synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene, with polar aprotic solvents demonstrating superior performance compared to polar protic alternatives [8] [20]. Dimethylformamide and dimethyl sulfoxide have emerged as preferred solvents due to their ability to stabilize the transition state while avoiding competitive nucleophile solvation [21] [22].

Kinetic studies reveal that polar aprotic solvents enhance reaction rates by factors ranging from 100 to 1000 compared to protic solvents [9]. This enhancement occurs because aprotic solvents selectively solvate cations while leaving anions relatively unsolvated, thereby increasing nucleophile reactivity [21] [23]. The dielectric constant of the solvent correlates directly with reaction rate enhancement, with dimethyl sulfoxide showing the highest activity due to its elevated dielectric constant of 46.7 [9].

Temperature effects on reaction kinetics follow predictable Arrhenius behavior, with activation energies typically ranging from 40-80 kilojoules per mole for nucleophilic substitution reactions involving aryl ethers [10] [24]. Optimal reaction temperatures for 1-(2-Chloroethoxy)-2-methoxybenzene synthesis range from 80-120 degrees Celsius, balancing reaction rate with selectivity considerations [8] [20].

Concentration effects demonstrate complex behavior, with optimal nucleophile concentrations typically maintained at 1.2-1.5 equivalents relative to the electrophile [8]. Higher concentrations can lead to competing side reactions, while lower concentrations result in incomplete conversion. The reaction exhibits pseudo-first-order kinetics when the nucleophile is maintained in excess, simplifying kinetic analysis and process optimization [20].

Purification Techniques and Yield Optimization

Purification of 1-(2-Chloroethoxy)-2-methoxybenzene requires careful consideration of the compound's physical properties and potential impurities [25] [26]. Distillation represents the primary purification method, taking advantage of the compound's defined boiling point and volatility characteristics [27] [28]. Fractional distillation using efficient columns enables separation from unreacted starting materials and byproducts.

Column chromatography provides an alternative purification approach, particularly useful when dealing with thermally sensitive products or complex impurity profiles [29] [30]. Silica gel stationary phases with ethyl acetate-hexane mobile phase systems demonstrate effective separation, with typical elution ratios ranging from 10-30 percent ethyl acetate [30]. The selection of appropriate solvent gradients enables optimization of separation efficiency while minimizing material losses.

Yield optimization strategies focus on controlling reaction parameters to maximize product formation while minimizing side reactions [31] [32]. Temperature control emerges as the most critical factor, with optimal ranges determined through systematic screening of reaction conditions [33] [34]. Studies indicate that yields can be improved by 20-30 percent through careful optimization of reaction temperature, solvent selection, and catalyst loading [35] [32].

Process optimization involves systematic evaluation of multiple variables simultaneously using design of experiments methodologies [35] [36]. These approaches enable identification of optimal conditions while minimizing the number of required experiments. Response surface methodology has proven particularly effective for multi-parameter optimization, allowing visualization of interaction effects between different process variables [37] [35].

Quality control measures include monitoring of reaction progress through thin-layer chromatography or gas chromatography analysis [30]. Real-time monitoring enables adjustment of reaction conditions to maintain optimal performance and prevent overreaction or degradation of products [33] [38].

Industrial-Scale Production Considerations

Industrial-scale production of 1-(2-Chloroethoxy)-2-methoxybenzene presents unique challenges requiring careful consideration of safety, efficiency, and economic factors [39] [40]. Scale-up from laboratory conditions involves addressing changes in heat transfer, mass transfer, and mixing dynamics that can significantly impact reaction performance [41] [42].

Safety considerations become paramount at industrial scales, particularly regarding heat management and vapor control [40] [43]. Exothermic reactions that produce manageable heat loads in laboratory settings can create significant thermal hazards when scaled up [44]. Industrial reactors must incorporate robust cooling systems and vapor handling capabilities to manage these thermal loads safely [43] [42].

Equipment selection requires evaluation of reactor design, mixing systems, and heat transfer capabilities [40] [41]. Continuous stirred tank reactors with appropriate agitation systems provide effective mixing while enabling precise temperature control [41]. Heat transfer calculations must account for the increased thermal mass and reduced surface area to volume ratios characteristic of larger vessels [39] [42].

Process control systems become essential for maintaining consistent product quality at industrial scales [42] [45]. Automated monitoring of temperature, pressure, and composition enables real-time adjustments to maintain optimal reaction conditions [38] [45]. Statistical process control methods help identify process variations before they impact product quality [36] [45].

Economic considerations include raw material costs, energy consumption, and waste management [40] [42]. Industrial processes must optimize yield while minimizing raw material consumption and waste generation [38] [42]. Process intensification strategies, such as reactive distillation or microreactor technology, offer potential improvements in efficiency and sustainability [38] [39].

Environmental and regulatory compliance requirements significantly influence industrial process design [42] [45]. Good Manufacturing Practice guidelines mandate validated processes, documented procedures, and robust quality control systems [45]. Environmental regulations may require specific waste treatment systems and emission control technologies [42] [45].

Thermodynamic Parameters

Boiling Point and Melting Point Characteristics

1-(2-Chloroethoxy)-2-methoxybenzene exhibits well-defined thermal transition properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 41-43°C [1] [2] [3], indicating a relatively low melting temperature typical of organic ethers with aromatic substituents. This melting point range suggests moderate crystalline packing efficiency, likely influenced by the polar chloroethoxy side chain and methoxy substituent that create dipole-dipole interactions while maintaining sufficient molecular flexibility.

The boiling point of 251.3°C at 760 mmHg [1] [2] [3] represents a significant elevation compared to simpler aromatic ethers, reflecting the increased molecular weight (186.64 g/mol) and enhanced intermolecular forces. The substantial difference between melting and boiling points (approximately 208-210°C) indicates a wide liquid range, making this compound suitable for applications requiring thermal stability over extended temperature ranges.

Thermal PropertyValueStandard Conditions
Melting Point41-43°CAtmospheric pressure
Boiling Point251.3°C760 mmHg
Liquid Range~208-210°CAtmospheric pressure

Vapor Pressure and Volatility Analysis

The vapor pressure characteristics of 1-(2-Chloroethoxy)-2-methoxybenzene indicate moderate volatility at ambient conditions. While specific vapor pressure data at 25°C was not available in the literature search [4], the compound's flash point of 91.3°C [1] [2] [3] provides critical information about its volatility profile. The relatively high flash point compared to lower molecular weight ethers suggests reduced vapor pressure at room temperature, contributing to safer handling characteristics.

The compound's volatility can be estimated through comparison with structurally similar compounds. The presence of the chloroethoxy substituent and methoxy group creates sufficient molecular complexity to reduce vapor pressure compared to simpler aromatic ethers like anisole, which has a flash point of 125°F (51.7°C) [5].

Volatility Classification:

  • Low to moderate volatility at ambient temperature
  • Flash point indicates reduced fire hazard compared to highly volatile solvents
  • Vapor pressure likely in the range of 0.01-0.1 mmHg at 25°C based on structural analogs [6]

Solubility Behavior in Organic Media

1-(2-Chloroethoxy)-2-methoxybenzene demonstrates characteristic solubility patterns typical of aromatic ethers with polar substituents. The compound structure incorporates both hydrophobic aromatic character and polar functional groups, creating specific solubility preferences in organic media.

Based on structural analysis and related compound data, the solubility profile includes:

High Solubility Media:

  • Methanol and ethanol: The methoxy substituent enables hydrogen bonding interactions [7]
  • Acetone: Compatible polarity and dipole interactions
  • Dichloromethane: Similar polarity index facilitating dissolution
  • N,N-dimethylformamide: Strong polar aprotic solvent interactions [7]

Moderate Solubility Media:

  • 2-Propanol: Secondary alcohol with reduced hydrogen bonding capacity [7]
  • Chloroform: Moderate polarity with some dipole compatibility

Limited Solubility Media:

  • Non-polar hydrocarbons: Hexane, cyclohexane show reduced compatibility
  • Water: Extremely limited aqueous solubility due to hydrophobic aromatic core

The solubility behavior reflects the compound's amphiphilic character, where the aromatic ring provides lipophilic properties while the chloroethoxy and methoxy groups contribute polar interactions.

Partition Coefficient (LogP) Determination

The partition coefficient (LogP) of 2.31280 [1] [3] for 1-(2-Chloroethoxy)-2-methoxybenzene provides quantitative assessment of its lipophilicity and membrane permeability characteristics. This LogP value indicates moderate lipophilicity, positioning the compound between highly hydrophilic (LogP < 1) and highly lipophilic (LogP > 4) substances.

Partition Coefficient Analysis:

ParameterValueInterpretation
LogP (octanol/water)2.31280Moderate lipophilicity
Predicted membrane permeabilityModerateSuitable for biological applications
Bioavailability classificationFavorableWithin Lipinski's Rule parameters

The LogP value suggests balanced hydrophilic-lipophilic properties, making the compound potentially suitable for:

  • Pharmaceutical applications requiring moderate membrane permeability
  • Agricultural formulations needing soil-plant transport
  • Industrial processes requiring controlled partition behavior

Comparative Analysis:

  • Higher than anisole (LogP ~2.1) [5], reflecting the chloroethoxy substitution effect
  • Lower than highly chlorinated aromatics, maintaining reasonable water compatibility
  • Optimal range for many pharmaceutical and agrochemical applications

Spectrophotometric Properties

1-(2-Chloroethoxy)-2-methoxybenzene exhibits characteristic spectrophotometric properties across ultraviolet, infrared, and nuclear magnetic resonance regions, reflecting its aromatic ether structure with halogenated substituents.

Ultraviolet-Visible Spectroscopy:
The compound demonstrates typical aromatic absorption characteristics with expected bathochromic shifts compared to unsubstituted benzene. Based on structural analysis and comparison with related methoxybenzene derivatives [8] [9], the UV absorption profile includes:

  • Primary absorption maximum: Approximately 270-280 nm (similar to anisole derivatives)
  • Secondary absorption: Expected around 220-230 nm
  • Molar extinction coefficient: Estimated 7,000-15,000 M⁻¹cm⁻¹ based on aromatic ether analogs [8]

Infrared Spectroscopy:
The IR spectrum exhibits characteristic absorption bands reflecting the compound's functional groups [10] :

Functional GroupFrequency Range (cm⁻¹)Assignment
Aromatic C-H3000-3100Stretching vibrations
Aliphatic C-H2800-3000Methoxy and ethoxy C-H stretch
Aromatic C=C1500-1600Ring skeletal vibrations
C-O-C ether~1100-1300Asymmetric and symmetric stretch
C-Cl600-800Carbon-chlorine stretch
Aromatic substitution690-900Out-of-plane bending

Nuclear Magnetic Resonance Spectroscopy:
¹H NMR characteristics (estimated based on structural analysis) [10]:

  • Aromatic protons: 6.8-7.2 ppm (4H, complex multiplet)
  • Methoxy group: 3.8-3.9 ppm (3H, singlet)
  • OCH₂ protons: 4.2-4.3 ppm (2H, triplet)
  • CH₂Cl protons: 3.8-3.9 ppm (2H, triplet)

¹³C NMR characteristics (predicted ranges) [12]:

  • Aromatic carbons: 110-160 ppm region
  • Methoxy carbon: 55-60 ppm
  • OCH₂ carbon: 65-70 ppm
  • CH₂Cl carbon: 40-45 ppm

Mass Spectrometry:

  • Molecular ion peak: m/z 186 (M⁺)
  • Base peak: Likely m/z 123 (loss of chloroethyl group)
  • Fragmentation pattern: Characteristic loss of 63 mass units (ClCH₂CH₂) [13]

Physical Properties Summary Table:

PropertyValueUnitsReference
Molecular Weight186.64g/mol [1]
Density1.128g/cm³ [1]
Refractive IndexNot available--
Polar Surface Area18.46Ų [1]
Exact Mass186.045Da [1]
Flash Point91.3°C [1] [2] [3]

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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